

Drinabant: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

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Compound of Interest

Compound Name: *Drinabant*

Cat. No.: *B1670946*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinabant, also known as AVE-1625, is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).^[1] Initially investigated for a range of therapeutic applications including obesity, schizophrenia, and Alzheimer's disease, its development was ultimately discontinued. ^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Drinabant**, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Identifiers

Drinabant is a synthetic, small-molecule compound. Its chemical identity is defined by the following identifiers:

Identifier	Value
IUPAC Name	N-[1-[bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide[2]
SMILES	<chem>CS(=O)(=O)N(C1CN(C1)C(C2=CC=C(C(=C2)Cl)C3=CC=C(C(=C3)Cl)C4=CC(=CC(=C4)F)F)[2]</chem>
InChI Key	IQQBRKLVEALROM-UHFFFAOYSA-N[2]
Molecular Formula	C ₂₃ H ₂₀ Cl ₂ F ₂ N ₂ O ₂ S
CAS Number	358970-97-5

Physicochemical Properties

A summary of the key physicochemical properties of **Drinabant** is presented in the table below. While experimental data for melting and boiling points are not readily available in the public domain, other computed and experimental properties provide insight into its characteristics.

Property	Value	Source
Molecular Weight	497.4 g/mol	PubChem
XLogP3	5.6	PubChem
Solubility	Soluble in DMSO. Insoluble in water. Soluble in DMF (15 mg/ml), DMSO:PBS (pH 7.2) (1:2) (0.3 mg/ml), and Ethanol (0.15 mg/ml).	MedKoo Biosciences, Cayman Chemical
Appearance	Crystalline solid	Cayman Chemical

Pharmacological Properties

Drinabant functions as a selective antagonist of the CB1 receptor. Its pharmacological activity has been characterized through various in vitro assays, demonstrating high affinity and potent functional antagonism.

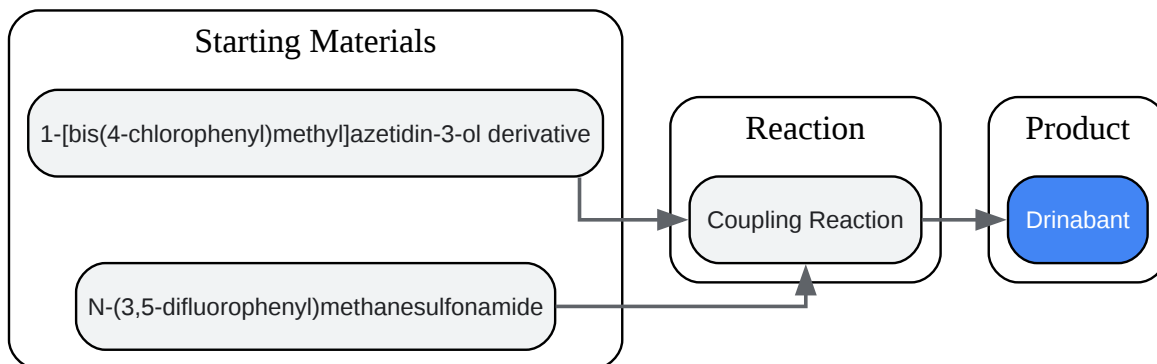
Parameter	Value	Description
Mechanism of Action	Selective Cannabinoid Receptor 1 (CB1) Antagonist	Drinabant binds to the CB1 receptor, blocking the effects of endogenous cannabinoids and other agonists.
Binding Affinity (K _i)	0.16 - 0.44 nM	Represents the concentration of Drinabant required to occupy 50% of the CB1 receptors in a radioligand binding assay.
Functional Activity (IC ₅₀)	25 nM (human CB1 receptor), 10 nM (rat CB1 receptor)	Represents the concentration of Drinabant that inhibits 50% of the functional response induced by a CB1 agonist in a cellular assay.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and specific analytical characterization of **Drinabant** are not extensively available in peer-reviewed literature. However, a general synthetic approach is described in patent literature, and standard methodologies for the analysis of related compounds and for in vitro pharmacological profiling are well-established.

Synthesis

A patented method describes the synthesis of N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide. The synthesis generally involves the reaction of key intermediates to construct the final molecule.

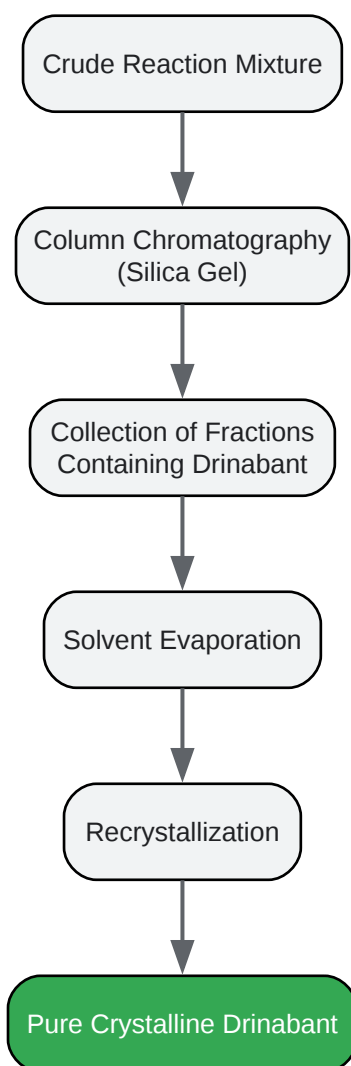


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A simplified workflow for the synthesis of **Drinabant**.

Purification

Purification of diarylmethane derivatives like **Drinabant** typically involves chromatographic techniques. Column chromatography using silica gel is a common method for separating the desired product from reaction byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a high-purity crystalline solid.



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A general workflow for the purification of **Drinabant**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of **Drinabant** would be confirmed using ^1H and ^{13}C NMR spectroscopy. The spectra would be expected to show characteristic signals for the aromatic protons and carbons of the dichlorophenyl and difluorophenyl rings, the azetidine ring protons, and the methyl group of the methanesulfonamide moiety.

Mass Spectrometry (MS): The molecular weight and fragmentation pattern of **Drinabant** would be determined by mass spectrometry. Electrospray ionization (ESI) is a common technique for

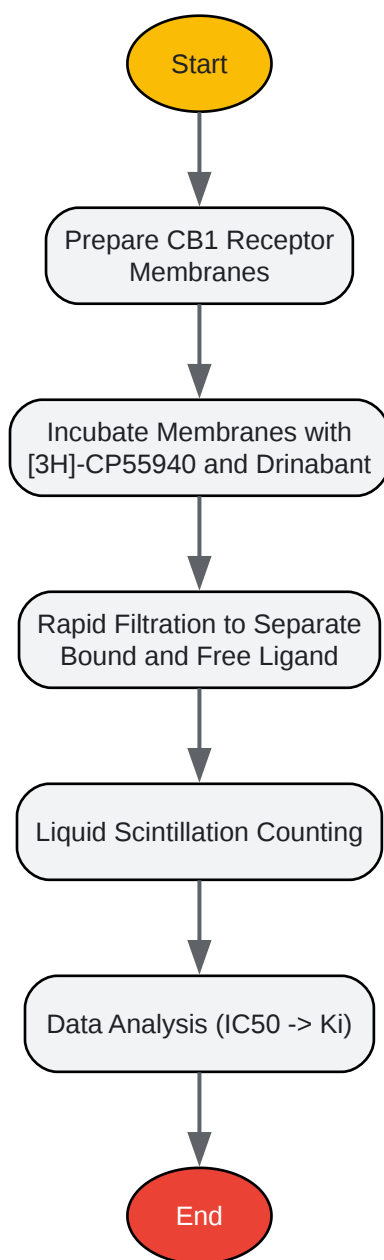
such molecules. The fragmentation of aromatic sulfonamides can involve the loss of SO₂.

In Vitro Pharmacological Assays

Radioligand Binding Assay (for K_i determination):

This assay measures the affinity of **Drinabant** for the CB1 receptor by competing with a radiolabeled ligand, such as [³H]-CP55940.

- **Membrane Preparation:** Membranes from cells expressing the human CB1 receptor are prepared.
- **Incubation:** A fixed concentration of [³H]-CP55940 is incubated with the cell membranes in the presence of varying concentrations of **Drinabant**.
- **Separation:** Bound and free radioligand are separated by rapid filtration.
- **Detection:** The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
- **Data Analysis:** The concentration of **Drinabant** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a K_i value using the Cheng-Prusoff equation.



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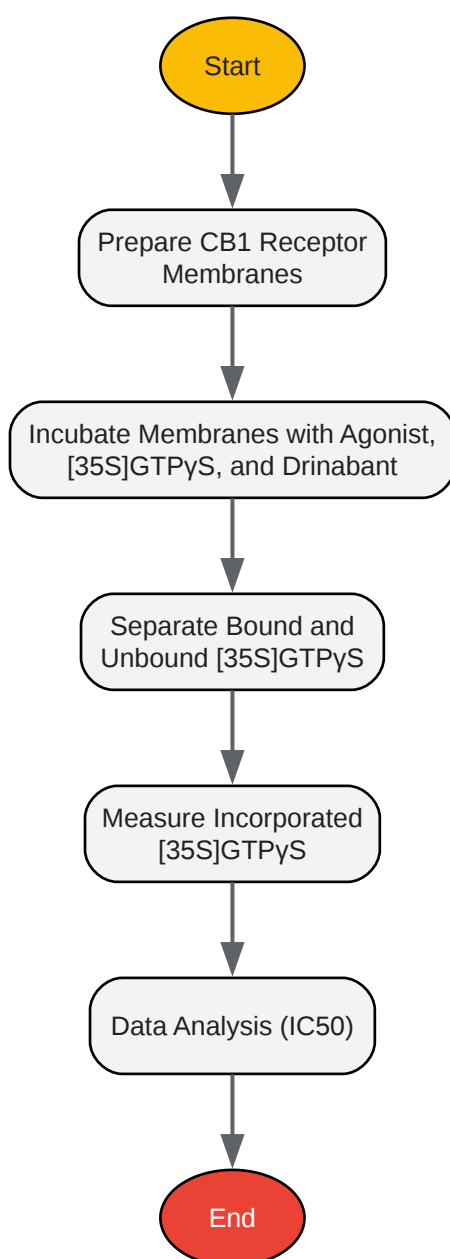
Workflow for a radioligand binding assay.

GTPyS Binding Assay (for functional activity):

This functional assay measures the ability of **Drinabant** to antagonize G-protein activation by a CB1 receptor agonist, such as WIN55212-2.

- Membrane Preparation: Membranes from cells expressing the CB1 receptor are used.

- Incubation: Membranes are incubated with a CB1 agonist (e.g., WIN55212-2), [35 S]GTPyS, and varying concentrations of **Drinabant**.
- Separation: The reaction is terminated, and bound [35 S]GTPyS is separated from unbound.
- Detection: The amount of incorporated [35 S]GTPyS is measured.
- Data Analysis: The concentration of **Drinabant** that inhibits 50% of the agonist-stimulated [35 S]GTPyS binding (IC₅₀) is determined.

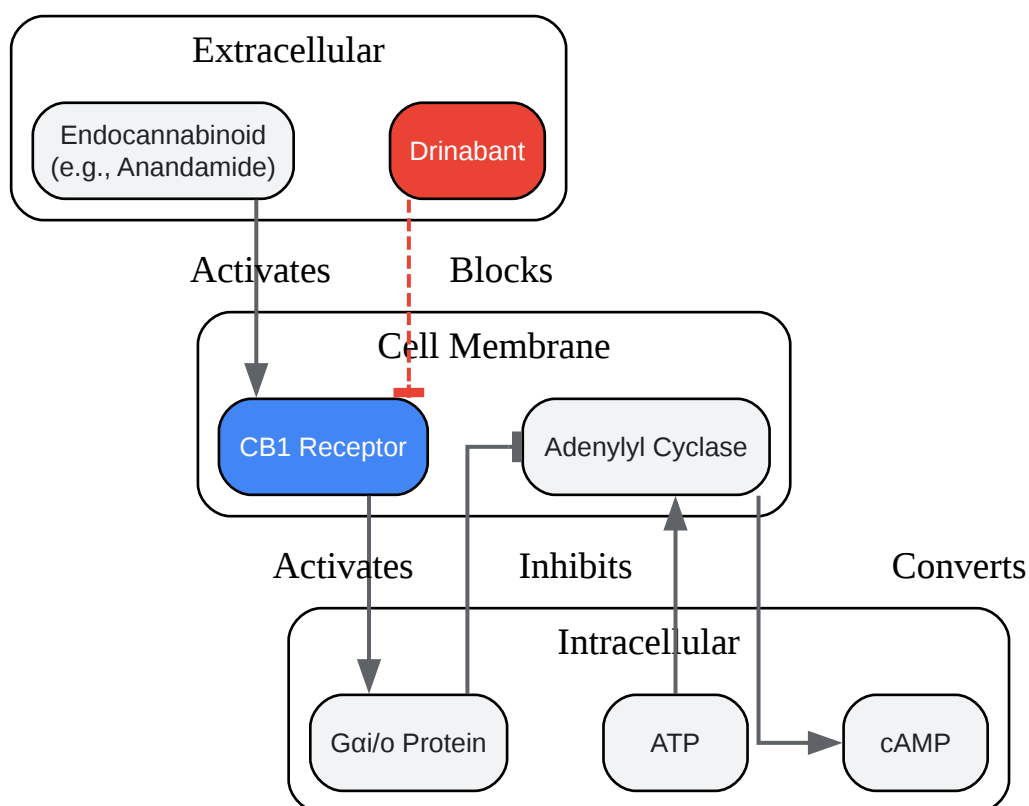


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Workflow for a GTPyS binding assay.

Signaling Pathway

Drinabant, as a CB1 receptor antagonist, blocks the canonical Gai/o-coupled signaling pathway activated by endocannabinoids (e.g., anandamide, 2-AG) or synthetic agonists. This pathway normally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

[Click to download full resolution via product page](#)CB1 receptor signaling pathway and the antagonistic action of **Drinabant**.

Conclusion

Drinabant is a well-characterized, potent, and selective CB1 receptor antagonist. This guide has summarized its key chemical, physical, and pharmacological properties, providing a foundational resource for researchers. While detailed, publicly available experimental protocols

for its synthesis and analysis are limited, the general methodologies described herein offer a framework for its handling and further investigation in a laboratory setting. The provided data and workflows are intended to facilitate future research into the pharmacology of cannabinoid receptors and the development of novel therapeutics.

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References

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